molecular formula C25H30N2O5 B2785478 7-(2-(4-(2-hydroxyethyl)piperazin-1-yl)ethoxy)-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one CAS No. 920428-52-0

7-(2-(4-(2-hydroxyethyl)piperazin-1-yl)ethoxy)-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one

Cat. No.: B2785478
CAS No.: 920428-52-0
M. Wt: 438.524
InChI Key: GNFQMNVOSIZUSZ-UHFFFAOYSA-N
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Description

7-(2-(4-(2-hydroxyethyl)piperazin-1-yl)ethoxy)-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one is a useful research compound. Its molecular formula is C25H30N2O5 and its molecular weight is 438.524. The purity is usually 95%.
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Biological Activity

The compound 7-(2-(4-(2-hydroxyethyl)piperazin-1-yl)ethoxy)-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one is a synthetic derivative of coumarin, which has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C23H30N2O4\text{C}_{23}\text{H}_{30}\text{N}_{2}\text{O}_{4}

This structure features a coumarin core linked to a piperazine moiety through an ethoxy group, along with a methoxyphenyl substituent.

Anticancer Properties

Research indicates that coumarin derivatives exhibit significant anticancer activity. A study showed that similar compounds can induce apoptosis in cancer cells through various pathways, including the modulation of Bcl-2 family proteins and activation of caspases . The piperazine ring in this compound may enhance its interaction with cellular targets, potentially increasing its efficacy against tumors.

Antimicrobial Activity

Coumarins have been recognized for their antimicrobial properties. A related study demonstrated that derivatives with piperazine groups exhibited enhanced antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of nucleic acid synthesis .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory effects. In vitro studies suggest that it can inhibit the production of pro-inflammatory cytokines, which are crucial in the pathogenesis of various inflammatory diseases. This effect may be attributed to the modulation of NF-kB signaling pathways .

The biological activities of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : Activation of intrinsic apoptotic pathways leading to cell death.
  • Antimicrobial Action : Disruption of microbial cell membranes and inhibition of metabolic processes.
  • Cytokine Modulation : Inhibition of inflammatory mediators through transcriptional regulation.

Study 1: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of various coumarin derivatives, including those similar to our compound. The results indicated a significant reduction in cell viability in cancer cell lines treated with these derivatives, suggesting a promising avenue for cancer therapy .

Study 2: Antimicrobial Activity

In a comparative analysis, the antimicrobial efficacy of several coumarin derivatives was assessed against common pathogens. The results showed that compounds with piperazine substitutions had enhanced activity compared to their non-substituted counterparts, indicating the importance of structural modifications in biological activity .

Data Summary

Activity Type Effect Mechanism Reference
AnticancerInduces apoptosisModulation of Bcl-2 and caspases
AntimicrobialEffective against Gram-positive bacteriaDisruption of cell membranes
Anti-inflammatoryReduces pro-inflammatory cytokinesInhibition of NF-kB signaling

Properties

IUPAC Name

7-[2-[4-(2-hydroxyethyl)piperazin-1-yl]ethoxy]-3-(4-methoxyphenyl)-2-methylchromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N2O5/c1-18-24(19-3-5-20(30-2)6-4-19)25(29)22-8-7-21(17-23(22)32-18)31-16-14-27-11-9-26(10-12-27)13-15-28/h3-8,17,28H,9-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNFQMNVOSIZUSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCCN3CCN(CC3)CCO)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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